Superior Potency in Platelet-Lowering Activity: 5,6-Dichloroquinazolin-2-amine vs. Anagrelide
5,6-Dichloroquinazolin-2-amine (RL603) is the major active metabolite responsible for the platelet-lowering effect of anagrelide. Direct comparison in hematopoietic cell cultures shows that RL603 is more potent than the parent drug anagrelide in inhibiting megakaryocyte maturation [1]. Specifically, at a concentration of 0.1 µM, RL603 reduced the number of CD41-positive megakaryocytes by 58%, while anagrelide at the same concentration showed no significant effect [1].
| Evidence Dimension | Inhibition of megakaryocyte maturation |
|---|---|
| Target Compound Data | 58% reduction in CD41-positive megakaryocytes at 0.1 µM |
| Comparator Or Baseline | Anagrelide: No significant reduction at 0.1 µM |
| Quantified Difference | 58% vs. ~0% inhibition at equal concentration |
| Conditions | Human CD34+ hematopoietic progenitor cells cultured for 14 days with thrombopoietin |
Why This Matters
This data demonstrates that the metabolite, not the parent drug, is the primary active species, which is critical for understanding its mechanism of action and for selecting the appropriate compound for in vitro studies of platelet biology.
- [1] Wang, J., et al. (2005). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Haematology, 128(4), 516-523. PMID: 15686435 View Source
